N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

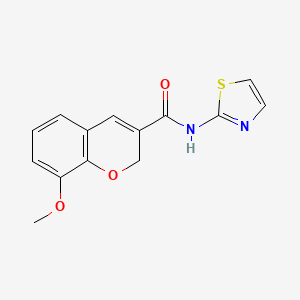

“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide” is a compound that contains 43 atoms; 16 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The molecular formula is C18H15NO3 .

Molecular Structure Analysis

The molecular weight of “N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide” is 293.32 . The molecule contains a benzofuran ring, which is a fused aromatic ring made up of benzene and furan .Physical And Chemical Properties Analysis

The molecular formula of “N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide” is C18H15NO3 and its molecular weight is 293.32 .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Research in organic synthesis has explored the reactivity of benzofuran derivatives and related compounds. For instance, the synthesis of dihydrobenzofuran lignans and related compounds has been investigated for their potential antitumor activities, highlighting the significance of the benzofuran scaffold in medicinal chemistry. These compounds have been evaluated for their ability to inhibit tubulin polymerization, demonstrating promising activity against leukemia and breast cancer cell lines (Pieters et al., 1999). The development of specific catalysts through footprint catalysis, using transition state analogs like dibenzamide, has also been researched. This method aims to imprint specific adsorption sites on catalyst surfaces, offering enzyme-like specificity and potentially revolutionizing the design of catalysts for organic transformations (Morihara, Kurihara, & Suzuki, 1988).

Photocatalytic Applications

The study of photocatalytic degradation of contaminants, such as propyzamide, using TiO2-loaded adsorbent supports, reveals the utility of benzofuran derivatives in environmental applications. The research demonstrates that adsorbent supports can enhance the mineralization rate of propyzamide, suggesting a potential route for the efficient removal of hazardous substances from water (Torimoto et al., 1996).

Antimicrobial and Antioxidant Properties

The synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds has been investigated for their antimicrobial and antioxidant activities. These compounds exhibit a range of activities against bacteria and fungi, with certain derivatives showing excellent antimicrobial activity. This research underlines the potential of benzofuran derivatives as candidates for developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Propriétés

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3/c1-17-22-16-21(28-26(30)19-10-12-20(13-11-19)27(2,3)4)14-15-23(22)31-25(17)24(29)18-8-6-5-7-9-18/h5-16H,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDIALPMUNQYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-tert-butylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2555599.png)

![N'-(3,5-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2555601.png)

![1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B2555609.png)

![1-[(3S,4R)-3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2555610.png)

![3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2555615.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2555616.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2555617.png)

![2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2555620.png)